molecular formula C17H13ClN2O B14922054 (2E)-3-(3-chlorophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide

(2E)-3-(3-chlorophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide

Cat. No.: B14922054
M. Wt: 296.7 g/mol
InChI Key: XQWHZSFFQHYWCW-NTEUORMPSA-N
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Description

(E)-3-(3-CHLOROPHENYL)-2-CYANO-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-CHLOROPHENYL)-2-CYANO-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE typically involves the reaction of 3-chlorobenzaldehyde with 4-methylaniline in the presence of a base, followed by the addition of a cyano group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-CHLOROPHENYL)-2-CYANO-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-CHLOROPHENYL)-2-CYANO-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a precursor in various chemical reactions.

Biology

In biological research, this compound is investigated for its potential biological activity. It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, (E)-3-(3-CHLOROPHENYL)-2-CYANO-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE is explored for its potential therapeutic applications. It may be studied for its effects on specific biological targets and its potential as a drug candidate.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-3-(3-CHLOROPHENYL)-2-CYANO-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-BROMOPHENYL)-2-CYANO-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE
  • (E)-3-(3-FLUOROPHENYL)-2-CYANO-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE
  • (E)-3-(3-METHOXYPHENYL)-2-CYANO-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE

Uniqueness

(E)-3-(3-CHLOROPHENYL)-2-CYANO-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

(E)-3-(3-chlorophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C17H13ClN2O/c1-12-5-7-16(8-6-12)20-17(21)14(11-19)9-13-3-2-4-15(18)10-13/h2-10H,1H3,(H,20,21)/b14-9+

InChI Key

XQWHZSFFQHYWCW-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)Cl)/C#N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)Cl)C#N

Origin of Product

United States

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